3-(Pyridin-4-yl)propanenitrile
Overview
Description
3-(Pyridin-4-yl)propanenitrile is an organic compound with the chemical formula C9H8N2. It appears as white to light yellow crystals and has an odor similar to pyridine . This compound is soluble in organic solvents such as ethanol and dichloromethane .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets . More research is needed to identify the specific targets of 3-(Pyridin-4-yl)propanenitrile.
Mode of Action
The exact mode of action of this compound is not well-documented. The interaction of this compound with its targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The downstream effects of these interactions can vary widely, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Information about the compound’s solubility, stability, and permeability could provide insights into its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The results of its action would depend on its specific targets and the nature of its interactions with these targets. More research is needed to elucidate these effects .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-4-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors in the body, influencing various biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction often involves specific amino acid residues within the enzyme’s active site, leading to conformational changes that reduce the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and reduction reactions, leading to the formation of metabolites that can further influence biochemical pathways. These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)propanenitrile can be synthesized by reacting pyridine with propionitrile under acidic conditions. The process involves protonating pyridine under acidic conditions, followed by a condensation reaction with propionitrile to form the target product. The final product is purified by crystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxo derivatives such as 3-oxo-3-(pyridin-4-yl)propanenitrile.
Reduction: Amino derivatives like 3-(pyridin-4-yl)propanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)propanenitrile
- 3-(Pyridin-2-yl)propanenitrile
- 3-(Pyridin-4-yl)propanamine
Uniqueness
3-(Pyridin-4-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This compound’s nitrile group provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-06-6 | |
Record name | 4-Pyridinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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